molecular formula C13H13ClN2O B2574554 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline CAS No. 1775098-31-1

2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline

Cat. No. B2574554
CAS RN: 1775098-31-1
M. Wt: 248.71
InChI Key: AGTXMBJTPMSASA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline involves the reaction of 3-methyl-2-pyridinemethanol with 2-chloro-4-nitroaniline in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent. The resulting compound is purified using column chromatography to obtain pure 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline.


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline is C13H13ClN2O . The average mass is 248.708 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline include its appearance as a white or off-white powder. Its molecular weight is 248.71 g/mol . The compound’s solubility in water is limited, but it is soluble in organic solvents such as dimethyl sulfoxide, methanol, and ethyl acetate. The predicted density is 1.256±0.06 g/cm3 , and the predicted boiling point is 402.7±40.0 °C .

Scientific Research Applications

Anti-Fibrosis Activity

A study has shown that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their anti-fibrosis activity . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of 2-Anilinopyrimidines

“2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Antiproliferative Activity

Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their antiproliferative activity against cancer cell lines .

Fungicides and Pesticides

The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of these anilinopyrimidines .

Kinase Inhibitors

Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated as kinase inhibitors .

Generation of Supramolecular Networks

This class of compounds plays a role in the generation of supramolecular networks for molecular recognition .

properties

IUPAC Name

2-chloro-4-[(3-methylpyridin-2-yl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-3-2-6-16-13(9)8-17-10-4-5-12(15)11(14)7-10/h2-7H,8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTXMBJTPMSASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)COC2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline

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